molecular formula C13H18BN3O2 B2809156 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine CAS No. 2020091-11-4

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine

Cat. No. B2809156
CAS RN: 2020091-11-4
M. Wt: 259.12
InChI Key: GMGDKPSNALAMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine, also known as MNI-1, is a chemical compound that has gained significant attention in scientific research due to its potential as a drug candidate for various diseases. MNI-1 has been found to exhibit promising properties such as anti-inflammatory, anti-cancer, and neuroprotective effects.

Scientific Research Applications

Organic Synthesis

This compound is an important intermediate in organic synthesis . Due to its high stability, low toxicity, and high reactivity in various transformation processes, it is widely used in the synthesis of various organic compounds .

Drug Development

Boric acid compounds, such as this one, are often used as enzyme inhibitors or specific ligand drugs . They have been used in the development of anti-cancer drugs and treatments for microbial infections .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Drug Carriers

Boronic ester bonds, which this compound possesses, are widely used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes, and use the formation and rupture of the boronic ester bond in different environments to achieve controlled drug release .

Crystal Engineering

Phenyl borate, which this compound contains, is widely used in crystal engineering . The crystal structures of these compounds can be determined by X-ray single crystal diffraction .

Quantum-Chemical Calculations

The molecular structures of these compounds can be determined by quantum-chemical calculations . This allows for the study of their molecular electrostatic potentials and frontier molecular orbitals, revealing certain physical and chemical properties of the compounds .

NMR Spectroscopy

The structure of these compounds can be characterized by 1H and 13C NMR . This provides valuable information about the molecular structure and conformation of the compounds .

IR and MS Analysis

Infrared (IR) and mass spectrometry (MS) are also used to characterize the structure of these compounds . These techniques provide further insights into the physical and chemical properties of the compounds .

properties

IUPAC Name

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BN3O2/c1-8-16-10-6-9(7-15-11(10)17-8)14-18-12(2,3)13(4,5)19-14/h6-7H,1-5H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGDKPSNALAMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N=C(N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine

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